

A Comparative Guide to the Neuroprotective Effects of Sertraline and Other Antidepressants

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Compound of Interest

Compound Name: *Serratine*

Cat. No.: *B1206857*

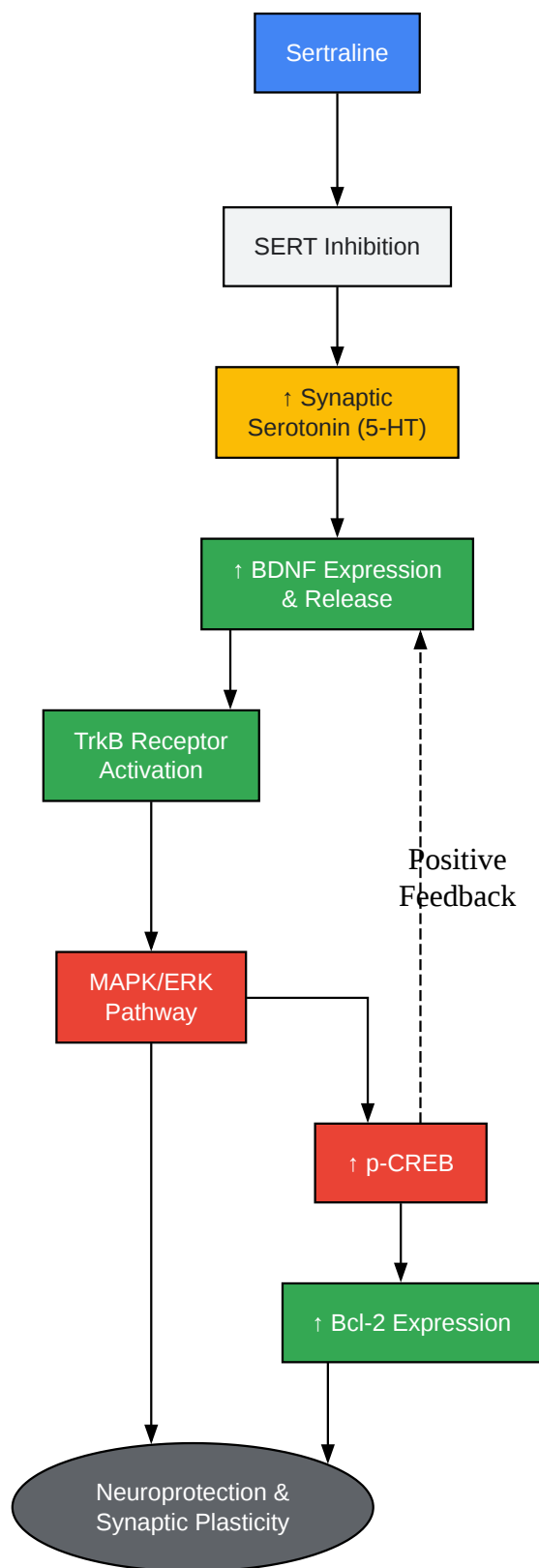
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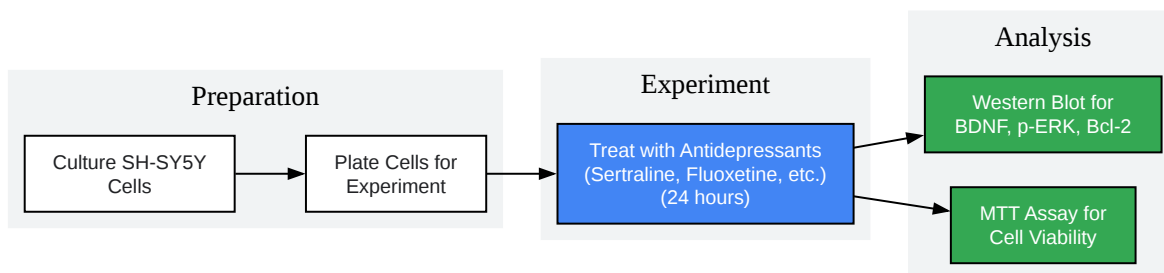
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of sertraline against other commonly prescribed antidepressants. The analysis is based on experimental data from in vitro, in vivo, and clinical studies, focusing on key mechanisms including the modulation of neurotrophic factors, activation of pro-survival signaling, and antioxidant effects.

Sertraline's Core Neuroprotective Mechanisms

Sertraline, a selective serotonin reuptake inhibitor (SSRI), exerts neuroprotective effects that extend beyond its primary role in serotonin regulation. Experimental evidence indicates that sertraline promotes neuronal survival and plasticity through several key molecular pathways.^[1] A primary mechanism involves the upregulation of brain-derived neurotrophic factor (BDNF), a crucial protein for neuronal growth and maintenance.^[2] This increase in BDNF activates the MAP-kinase/ERK signaling pathway, which in turn promotes the expression of anti-apoptotic proteins like Bcl-2, ultimately enhancing cell survival.^{[1][2]} Studies have demonstrated sertraline's ability to induce potent neurotrophic activity in human neuroblastoma cells and improve cognitive function in animal models, linking these effects to the upregulation of BDNF, phospho-ERK, and Bcl-2.^{[1][2]}





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References

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- 2. Neuroprotective and procognitive effects of sertraline: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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